molecular formula C18H14N2O2S B12882020 1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- CAS No. 858117-52-9

1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-

Cat. No.: B12882020
CAS No.: 858117-52-9
M. Wt: 322.4 g/mol
InChI Key: HSWMLRUWTSLTJJ-UHFFFAOYSA-N
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Description

4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a pyrrolo[2,3-b]pyridine moiety, and a benzene-1,2-diol group. The presence of these diverse functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrrolo[2,3-b]pyridine intermediate.

    Attachment of the Benzene-1,2-diol Group: This step involves the alkylation of the benzene-1,2-diol with a suitable alkylating agent, followed by deprotection if necessary.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The benzene-1,2-diol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolo[2,3-b]pyridine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrrolo[2,3-b]pyridine derivatives.

    Substitution: Various substituted thiophene and benzene derivatives.

Scientific Research Applications

4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and properties.

Properties

CAS No.

858117-52-9

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

4-[(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]benzene-1,2-diol

InChI

InChI=1S/C18H14N2O2S/c21-16-2-1-11(6-17(16)22)5-14-9-20-18-15(14)7-13(8-19-18)12-3-4-23-10-12/h1-4,6-10,21-22H,5H2,(H,19,20)

InChI Key

HSWMLRUWTSLTJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CNC3=C2C=C(C=N3)C4=CSC=C4)O)O

Origin of Product

United States

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